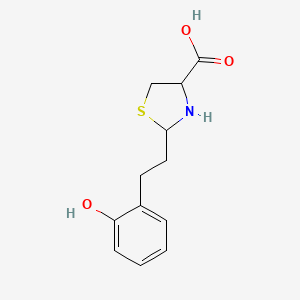
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 2-hydroxyphenylacetic acid with thiazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is usually carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid
- 2-(2-Hydroxyphenyl)ethylamine
- 4-Thiazolidinecarboxylic acid
Uniqueness
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both a hydroxyphenyl group and a thiazolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
103182-83-8 |
|---|---|
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c14-10-4-2-1-3-8(10)5-6-11-13-9(7-17-11)12(15)16/h1-4,9,11,13-14H,5-7H2,(H,15,16) |
InChI-Schlüssel |
ARLUWJUHWBBIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(S1)CCC2=CC=CC=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















